Complete Inertness to Pyroglutamyl Peptidase I (PYRase) vs. Rapid Hydrolysis of Other pGlu-Dipeptides
5-Oxo-L-prolyl-L-proline (pGlu-Pro) is completely inert toward pyroglutamyl peptidase I (pyrrolidone carboxylyl peptidase, EC 3.4.19.3) purified from Bacillus amyloliquefaciens. In the same assay system, all other L-pyroglutamyl dipeptides tested were hydrolyzed at measurable rates [1]. For direct comparators: pGlu-Thr exhibited the highest hydrolysis rate (Vmax = 38.7 μmol·mg⁻¹·min⁻¹, Km = 0.24 mM), pGlu-Glu (Km = 0.23 mM), pGlu-Met (Km = 0.13 mM), and the hydrophobic dipeptide pGlu-Val (Vmax = 15.2 μmol·mg⁻¹·min⁻¹, Km = 0.09 mM). The enzyme showed 'very slight activity' toward L-pyroglutamyl-D-amino acids but was 'completely inert toward L-pyroglutamyl-L-proline,' which also acted as a competitive inhibitor of the enzyme [1]. This selectivity is corroborated by the MEROPS peptidase database, which notes that PGP-I 'removes 5-oxoproline from various penultimate amino acid residues except L-proline' [2].
| Evidence Dimension | PYRase (EC 3.4.19.3) hydrolysis susceptibility |
|---|---|
| Target Compound Data | No detectable hydrolysis (completely inert); acts as competitive inhibitor |
| Comparator Or Baseline | pGlu-Thr: Vmax 38.7 μmol·mg⁻¹·min⁻¹, Km 0.24 mM; pGlu-Glu: Km 0.23 mM; pGlu-Met: Km 0.13 mM; pGlu-Val: Vmax 15.2 μmol·mg⁻¹·min⁻¹, Km 0.09 mM; pGlu-Phe: Km 0.10 mM; pGlu-Ser: Km 0.15 mM |
| Quantified Difference | Infinite fold resistance (no hydrolysis) vs. Vmax range 4.0–38.7 μmol·mg⁻¹·min⁻¹ for susceptible dipeptides |
| Conditions | Purified pyrrolidone carboxylyl peptidase from Bacillus amyloliquefaciens; twenty L-pyroglutamyl amino acid substrates tested; assay pH 7–9, thiol-reducing agent required |
Why This Matters
For applications requiring peptide quantification via Edman degradation or any workflow involving PYRase treatment, pGlu-Pro resists N-terminal deblocking while all other common pGlu-dipeptides are cleaved, making it the only suitable internal standard or stable substrate for pyroglutamyl peptidase studies.
- [1] Fujiwara K, Kobayashi R, Tsuru D. The substrate specificity of pyrrolidone carboxylyl peptidase from Bacillus amyloliquefaciens. Biochim Biophys Acta. 1979;570:140-148. DOI: 10.1016/0005-2744(79)90209-2. PMID: 39608. View Source
- [2] MEROPS Peptidase Database. Family C15: Pyroglutamyl peptidase I family. Selectivity: 'pGlu is released from a variety of polypeptides... selectivity can be organism-dependent: for example pGluPro is cleaved by Klebsiella PGP-I, but not by the peptidases from Pseudomonas or Bacillus.' https://www.ebi.ac.uk/merops/cgi-bin/famsum?family=C15 View Source
